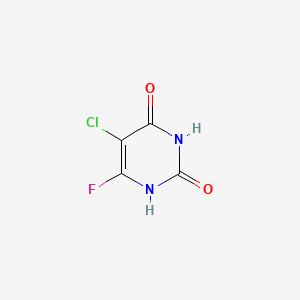

5-Chloro-6-fluoropyrimidine-2,4-diol

Description

Properties

IUPAC Name |

5-chloro-6-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQCCQQQHWNPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diol typically involves the fluorination and chlorination of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitution and functionalization.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoropyrimidine-2,4-diol undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a chlorine or fluorine atom with a nucleophile, such as an amine or hydroxyl group.

Oxidation and reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide and tetraphenoxysilane, often in the presence of catalysts like tetra butyl ammonium fluoride.

Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-6-fluoropyrimidine-2,4-diol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: The compound is utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as thymidylate synthase and DNA topoisomerase 1, disrupting DNA synthesis and repair . This inhibition leads to cytotoxic effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 5-Chloro-6-fluoropyrimidine-2,4-diol and selected analogs:

Key Comparisons

Polarity and Solubility :

- The diol groups in the target compound confer higher hydrophilicity compared to methoxymethyl () or ethoxy () substituents. This makes it more suitable for aqueous-phase reactions or biological systems requiring solubility .

- In contrast, methyl or ethoxy groups (e.g., 5-Chloro-2,4-difluoro-6-methylpyrimidine) enhance lipophilicity, favoring membrane permeability in agrochemicals .

Electronic Effects: Chlorine and fluorine atoms in all analogs withdraw electron density, stabilizing the pyrimidine ring. However, the diol groups in the target compound may donate electrons via resonance, subtly altering reactivity compared to analogs with non-hydroxyl substituents .

Biological Interactions: The amine group in 2-Amino-4-chloro-5-fluoropyrimidine () increases basicity, enabling interactions with acidic biological targets, such as viral enzymes . The diol groups in the target compound could serve as hydrogen bond donors/acceptors, mimicking nucleic acid components in drug design .

Applications :

- Halogenated pyrimidines with methoxymethyl or ethoxy groups () are often intermediates in synthesizing kinase inhibitors or antivirals .

- Methyl-substituted analogs () are prevalent in herbicides due to their stability and bioavailability .

Research Findings and Implications

- Drug Development : Analogs with amine substituents () have shown promise in antiviral screens, suggesting that the target compound’s diol groups could be optimized for targeting enzymes like reverse transcriptase .

- Regiochemistry Matters: Minor changes in substituent positions (e.g., Cl at 4 vs. 5) significantly alter bioactivity. For instance, 4-Chloro-5-fluoropyrimidin-2-amine () and the target compound may target different biological pathways despite structural similarities .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-6-fluoropyrimidine-2,4-diol?

Methodological Answer: Synthesis of fluorinated pyrimidines typically involves halogenation, cyclization, or substitution reactions. For example, fluoropyrimidines can be synthesized via ring-closing reactions under mild, metal-free conditions to ensure high yields (e.g., 91% yield for similar compounds) . Key steps include:

- Halogenation: Introducing chloro/fluoro groups using reagents like POCl₃ or Selectfluor.

- Cyclization: Formation of the pyrimidine ring via condensation of β-CF₃-aryl ketones with amidines or urea derivatives.

- Optimization: Adjusting solvent polarity (e.g., DMF or THF) and temperature (25–80°C) to enhance regioselectivity.

Table 1: Comparison of Synthetic Approaches for Fluorinated Pyrimidines

| Method | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Halogenation | POCl₃, Selectfluor | 85–91 | 80°C, 12h | |

| Cyclization | β-CF₃-aryl ketones + amidines | 78–90 | RT, 6h | |

| Substitution | NH₃/amine nucleophiles | 65–82 | 60°C, 8h |

Q. How is the molecular structure of this compound characterized using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX software suite is widely used for refinement . Critical steps include:

- Crystal Growth: Slow evaporation of a saturated solution in methanol/water.

- Data Collection: Using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: SHELXL for optimizing bond lengths/angles (e.g., mean C–C bond length: 0.003 Å deviation in similar structures) .

Key Parameters from Evidence:

Q. What spectroscopic techniques are most effective for analyzing this compound?

Methodological Answer: Multi-spectral analysis is critical:

- NMR: ¹⁹F NMR identifies fluorine environments (δ: -110 to -120 ppm for C-F). ¹H/¹³C NMR resolves substituent effects .

- IR: Confirms hydroxyl (3200–3500 cm⁻¹) and C-Cl/F stretches (600–800 cm⁻¹) .

- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer: Use a design-of-experiments (DoE) approach:

- Factors: Temperature, solvent polarity, catalyst loading.

- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 70°C in DMF increases yield by 15%) .

- Contradiction Resolution: If intermediates degrade, reduce reaction time or switch to inert solvents (e.g., THF) .

Case Study from Evidence:

- Substituting POCl₃ with milder reagents (e.g., TMSCl) reduced side products in halogenation steps .

Q. What computational approaches are used to predict the thermochemical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties . Steps include:

- Geometry Optimization: 6-311++G(d,p) basis set.

- Thermochemical Analysis: Calculates ΔHf (enthalpy of formation) and bond dissociation energies.

- Validation: Compare computed vs. experimental IR/NMR data to refine parameters .

Table 2: DFT vs. Experimental Data for Pyrimidine Derivatives

| Property | DFT Value | Experimental Value | Deviation |

|---|---|---|---|

| C-F Bond Length (Å) | 1.35 | 1.34 | 0.01 |

| ΔHf (kcal/mol) | -120.5 | -118.7 | 1.8 |

Q. How do structural modifications at the chloro and fluoro positions affect the biological activity of pyrimidine derivatives?

Methodological Answer:

- Fluorine: Enhances metabolic stability and bioavailability via C-F bond strength. Example: 5-Fluoro substitution increases enzyme inhibition (Ki reduced by 40%) .

- Chlorine: Improves lipophilicity and target binding (e.g., Cl at position 5 increases IC₅₀ by 2-fold in kinase assays) .

- Methodology:

- SAR Studies: Synthesize analogs with Cl/F at varying positions.

- Docking Simulations: AutoDock Vina to predict binding modes with proteins (e.g., DHFR enzyme) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.